Cas no 2138567-89-0 (6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)
![6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol structure](https://www.kuujia.com/scimg/cas/2138567-89-0x500.png)
6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1161703
- 2138567-89-0
- 6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol
- 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol
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- Inchi: 1S/C17H31NO/c1-13(14-6-5-7-14)18(2)16-12-15(19)8-11-17(16)9-3-4-10-17/h13-16,19H,3-12H2,1-2H3
- InChI Key: MJHZOFSGLKPBLK-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N(C)C(C)C1CCC1
Computed Properties
- Exact Mass: 265.240564612g/mol
- Monoisotopic Mass: 265.240564612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 4
6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161703-0.1g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 0.1g |
$1269.0 | 2023-06-08 | ||
Enamine | EN300-1161703-0.05g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 0.05g |
$1212.0 | 2023-06-08 | ||
Enamine | EN300-1161703-5.0g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 5g |
$4184.0 | 2023-06-08 | ||
Enamine | EN300-1161703-0.5g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 0.5g |
$1385.0 | 2023-06-08 | ||
Enamine | EN300-1161703-10.0g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 10g |
$6205.0 | 2023-06-08 | ||
Enamine | EN300-1161703-1.0g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 1g |
$1442.0 | 2023-06-08 | ||
Enamine | EN300-1161703-0.25g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 0.25g |
$1328.0 | 2023-06-08 | ||
Enamine | EN300-1161703-2.5g |
6-[(1-cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol |
2138567-89-0 | 2.5g |
$2828.0 | 2023-06-08 |
6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
Additional information on 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol
Research Briefing on 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol (CAS: 2138567-89-0)
In recent years, the compound 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol (CAS: 2138567-89-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic amine derivative has shown promising potential in modulating specific biological targets, particularly in the central nervous system (CNS). The unique structural features of this compound, including its spiro[4.5]decane core and cyclobutyl substitution, contribute to its distinct pharmacological profile.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol. One key area of investigation is its interaction with G protein-coupled receptors (GPCRs), which play a critical role in neurotransmission and neuromodulation. Preliminary findings suggest that this compound exhibits high affinity for certain serotonin and dopamine receptor subtypes, making it a potential candidate for the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed a combination of in vitro and in silico techniques to characterize the binding kinetics and functional activity of 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol. The results demonstrated that the compound acts as a partial agonist at the 5-HT1A receptor, with an EC50 value of 12.3 nM. Additionally, molecular docking simulations revealed that the cyclobutyl moiety plays a crucial role in stabilizing the ligand-receptor complex through hydrophobic interactions.
Another notable study, conducted by a team at the University of Cambridge, explored the metabolic stability and pharmacokinetic properties of this compound. Using liquid chromatography-mass spectrometry (LC-MS) and radiolabeled tracing, the researchers found that 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol exhibits favorable oral bioavailability (78%) and a half-life of approximately 6.2 hours in rodent models. These findings suggest that the compound has the potential to be developed as an orally administered therapeutic agent.
Despite these promising results, challenges remain in optimizing the selectivity and safety profile of 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol. Recent toxicology studies have identified potential off-target effects, including mild hepatotoxicity at higher doses. Ongoing research aims to address these issues through structural modifications and formulation improvements.
In conclusion, 6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol represents a compelling candidate for further development in the pharmaceutical industry. Its unique pharmacological properties and favorable pharmacokinetic profile make it a promising lead compound for the treatment of CNS disorders. Future research should focus on optimizing its selectivity, reducing potential side effects, and advancing it through preclinical and clinical trials.
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